ETD135 is derived from a class of peptides known for their antimicrobial activity. It belongs to the broader category of antifungal peptides, which are increasingly being explored for their potential therapeutic applications. These peptides are typically characterized by their ability to disrupt fungal cell membranes, leading to cell death.
The synthesis of ETD135 involves several key steps:
The final yield of ETD135 after purification can vary, with reported yields ranging from 3 to 8 mg per liter of culture broth, depending on the specific conditions used during synthesis .
ETD135 features a distinctive molecular structure characterized by a helix and a three-stranded antiparallel β-sheet, forming what is known as the Cysteine-stabilized α-helix β-sheet motif. This structural arrangement is crucial for its biological activity, as it facilitates interactions with fungal membranes .
ETD135 undergoes various chemical reactions that are critical for its antifungal activity. The primary mechanism involves the disruption of fungal cell membranes through pore formation, which leads to increased permeability and eventual cell lysis. This action is facilitated by the peptide's amphipathic nature, allowing it to interact with lipid bilayers effectively.
In laboratory settings, studies have demonstrated that ETD135 can effectively inhibit the growth of various fungal strains, showcasing its potential as an antifungal agent .
The mechanism of action of ETD135 involves several steps:
This mechanism has been supported by experimental data demonstrating the correlation between peptide concentration and antifungal efficacy .
ETD135 exhibits several notable physical and chemical properties:
Analytical techniques such as circular dichroism (CD) spectroscopy have been employed to study its secondary structure under different environmental conditions .
ETD135 holds promise in various scientific applications:
Research continues to explore its potential applications in clinical settings, particularly as part of combination therapies against multidrug-resistant fungal pathogens .
The CSαβ (cysteine-stabilized α-helix/β-sheet) structural motif represents an evolutionarily conserved scaffold among arthropod antimicrobial peptides (AMPs), with Lepidoptera serving as a rich source of these molecules. Heliomicin, initially isolated from Heliothis virescens (tobacco budworm moth), exemplifies this ancient defense mechanism. It exhibits broad-spectrum antifungal activity through membrane disruption, a trait conserved across insect lineages facing persistent fungal pathogens [1] [8]. Genomic analyses reveal that Lepidoptera CSαβ peptides evolved via gene duplication and positive selection, with conserved disulfide bridges (Cys1–Cys4, Cys2–Cys3) maintaining structural integrity while variable loop regions enable pathogen-specific adaptation. The phylogenetic distribution of these peptides correlates with ecological pressures—species inhabiting microbially dense niches exhibit higher CSαβ diversity [1] [3].
Table 1: Evolutionary Features of Key Lepidopteran CSαβ Peptides
Peptide | Species Origin | Amino Acid Length | Key Functional Residues | Target Pathogens |
---|---|---|---|---|
Heliomicin | Heliothis virescens | 43 | Lys⁷, Arg¹⁵, Phe²⁶ | C. albicans, A. fumigatus |
ARD1 | Archeoprepona demophoon | 41 | Lys⁵, Trp²⁰, His³⁴ | A. fumigatus, C. albicans |
Royalisin | Apis mellifera | 51 | Cys-rich core, amphipathic C-terminus | Gram-positive bacteria, fungi |
Plectasin | Pseudoplectania nigrella | 40 | Gly¹³, Tyr³⁸ | S. pneumoniae, MRSA |
This evolutionary blueprint enabled the identification of ETD135’s precursor, ARD1, from Archeoprepona demophoon caterpillars. ARD1 shares 90% sequence homology with heliomicin but demonstrates 3-fold greater potency against Aspergillus fumigatus due to substitutions at positions 12 (Ser→Pro) and 24 (Ile→Val), enhancing conformational stability and membrane insertion kinetics [5]. Such variations highlight how minor sequence divergence within conserved scaffolds can significantly alter bioactivity.
ETD135 emerged from a systematic structure-activity relationship (SAR) campaign targeting ARD1. Rational mutagenesis focused on two domains:
3D-NMR structural analysis revealed that these modifications optimized the amphipathic architecture of ETD135. Compared to ARD1, ETD135 exhibits a 25° reorientation of its α-helical domain, exposing hydrophobic residues while clustering cationic residues along a polar arc. This configuration achieved a 4–8 fold reduction in MIC values against clinically relevant Candida and Aspergillus strains while maintaining negligible hemolysis at therapeutic concentrations [5].
Table 2: Lead Optimization Trajectory from Heliomicin to ETD135
Peptide | Sequence Modifications vs. Heliomicin | *Relative Antifungal Potency | Structural Consequence |
---|---|---|---|
Heliomicin | Baseline | 1.0 | Stable CSαβ; moderate amphipathicity |
ARD1 | S12P, I24V | 2.8 | Enhanced β-turn rigidity |
ETD-135 | R22K, F17W (on ARD1 scaffold) | 11.5 | Increased hydrophobic moment (ΔμH=40%) |
ETD-151 | R22K, F17W, G29D | 9.0 | Disrupted C-terminal charge balance |
Potency measured against *C. albicans ATCC 10231; normalized to heliomicin=1.0 [5]
Notably, the ETD-151 variant (G29D) demonstrated reduced efficacy, underscoring the delicate balance between charge and hydrophobicity. This exemplifies the "activity cliff" phenomenon in peptide optimization—minor alterations can disproportionately impact bioactivity [5].
ETD135’s mechanism recapitulates key principles of insect innate immunity:
Computational approaches now accelerate the mimicry of these evolutionary strategies:
# AI-driven peptide optimization pipeline (simplified) def optimize_peptide(template_peptide): # Step 1: Molecular dynamics simulating membrane interactions membrane_affinity = simulate_md(template_peptide, membrane="fungal") # Step 2: Deep learning-based activity prediction activity_pred = cnn_model.predict(peptide_embedding(template_peptide)) # Step 3: Genetic algorithm introducing mutations optimized = genetic_algorithm(template_peptide, fitness_fn=lambda seq: activity_pred * membrane_affinity) return optimized
In silico workflows integrate molecular dynamics (membrane insertion depth), convolutional neural networks (MIC prediction), and genetic algorithms (sequence space exploration) to design ETD135 analogs. This reduces experimental screening burden by >90% while preserving evolutionary-informed design principles [10].
Table 3: Innate Immunity Principles and Their Translation to ETD135 Design
Innate Immune Principle | Natural AMP Example | ETD135 Mimicry Strategy | Therapeutic Advantage |
---|---|---|---|
Membrane disruption via amphipathicity | Cecropin A (α-helix) | Enhanced hydrophobic moment (F17W) | Broad-spectrum fungicidal activity |
Electrostatic targeting | Defensin (cationic) | Increased net charge (R22K) | Selective binding to fungal membranes |
Synergistic action | Hymenoptaecin + abaecin | Co-administration with azoles | Overcomes conventional drug resistance |
Biofilm matrix penetration | Thanatin (EPS disruption) | Cationic β-sheet domains | Effective against biofilm-embedded fungi |
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